molecular formula C24H52O2Sn B14261574 Dibutylbis[(2-ethylhexyl)oxy]stannane CAS No. 149746-25-8

Dibutylbis[(2-ethylhexyl)oxy]stannane

Cat. No.: B14261574
CAS No.: 149746-25-8
M. Wt: 491.4 g/mol
InChI Key: USZKYSMSCMYILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylbis[(2-ethylhexyl)oxy]stannane is an organotin compound with the molecular formula C24H52O2Sn. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms. These compounds are widely used in various industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylbis[(2-ethylhexyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 2-ethylhexanol. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as fractional distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Dibutylbis[(2-ethylhexyl)oxy]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dibutyltin oxide, substituted organotin compounds, and various by-products depending on the specific reaction conditions .

Scientific Research Applications

Dibutylbis[(2-ethylhexyl)oxy]stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutylbis[(2-ethylhexyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit certain enzymatic activities, leading to its antimicrobial effects. Additionally, its ability to stabilize polymers is attributed to its interaction with polymer chains, preventing degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutylbis[(2-ethylhexyl)oxy]stannane is unique due to its specific alkoxy groups, which impart distinct chemical properties. Compared to other dibutyltin compounds, it offers better solubility in organic solvents and enhanced stability, making it suitable for specialized applications .

Properties

CAS No.

149746-25-8

Molecular Formula

C24H52O2Sn

Molecular Weight

491.4 g/mol

IUPAC Name

dibutyl-bis(2-ethylhexoxy)stannane

InChI

InChI=1S/2C8H17O.2C4H9.Sn/c2*1-3-5-6-8(4-2)7-9;2*1-3-4-2;/h2*8H,3-7H2,1-2H3;2*1,3-4H2,2H3;/q2*-1;;;+2

InChI Key

USZKYSMSCMYILI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CO[Sn](CCCC)(CCCC)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.